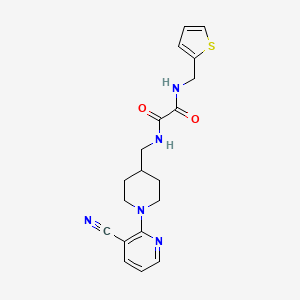
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1797570-87-6 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 409.5 g/mol |
This compound belongs to the oxalamide class, which is known for diverse biological activities, including anti-inflammatory and anticancer properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Derivative : Starting with 3-cyanopyridine, a nucleophilic substitution reaction with piperidine yields the desired piperidine derivative.
- Oxalamide Formation : The piperidine derivative is reacted with oxalyl chloride to form the oxalamide intermediate.
- Thiophene Incorporation : The oxalamide intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that oxalamides can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into potential activities of this compound:
- Anticancer Studies : In vitro assays have shown that similar oxalamides can significantly reduce cell viability in various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves caspase activation leading to apoptosis .
- Enzyme Inhibition : Compounds within the same class have been reported to inhibit key enzymes involved in cancer progression, such as MAO-B and ChE, demonstrating their potential as therapeutic agents .
- Cellular Effects : Studies indicate that this compound may influence cell signaling pathways and gene expression, potentially altering cellular metabolism and function.
Data Tables
The following table summarizes key findings from various studies on related compounds:
属性
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQDRUZSZVUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













